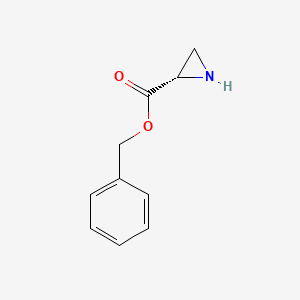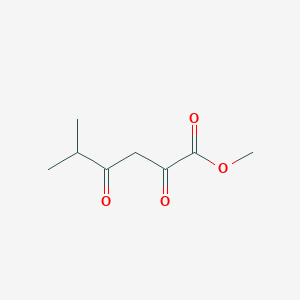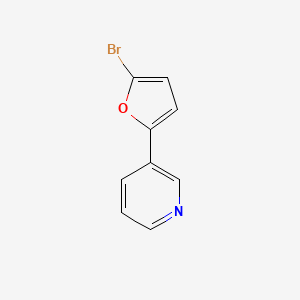![molecular formula C66H108O6 B1610818 2,3,6,7,10,11-Hexakis[(n-octyl)oxi]trifenileno CAS No. 70351-87-0](/img/structure/B1610818.png)
2,3,6,7,10,11-Hexakis[(n-octyl)oxi]trifenileno
Descripción general
Descripción
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene is a chemical compound with the CAS Number: 70351-87-0 . It is used in the field of materials science, particularly in the development of electronic materials .
Synthesis Analysis
An improved synthesis of 2-hydroxy-3,6,7,10,11-pentakis (hexyloxy)triphenylene is reported which is based on the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to 3,3′,4,4′-tetrakis (hexyloxy)biphenyl .Molecular Structure Analysis
The molecular formula of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene is C66H108O6 and its molecular weight is 997.58 .Chemical Reactions Analysis
The alkylsulfanyl substituents interact more strongly with the triphenylene core than alkylsulfonyl and alkyloxy substituents .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Materiales Semiconductores
El compuesto 2,3,6,7,10,11-Hexakis[(n-octyl)oxi]trifenileno se ha reportado como un nuevo material semiconductor líquido cristalino (LC) basado en un núcleo de trifenileno. Exhibe estructuras de fibra larga autoorganizadas con pilas columnares ordenadas supramolecularmente que se encuentran paralelas al sustrato, lo cual es una propiedad deseable para materiales semiconductores utilizados en electrónica y optoelectrónica .
Pantallas de Cristal Líquido (LCD)
Debido a su capacidad para inducir comportamiento de cristal líquido, este compuesto puede utilizarse como aditivo para promover propiedades mesógenas en materiales que no exhiben naturalmente dicho comportamiento. Esta aplicación es particularmente relevante para el desarrollo de LCD, donde las fases de cristal líquido controladas son esenciales para las tecnologías de visualización .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that this compound is a discotic liquid crystalline (lc) semiconducting material . As such, it is likely to interact with electronic devices and systems, particularly in the field of organic electronics.
Mode of Action
The mode of action of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene involves its interaction with the electronic systems of devices. The compound is readily soluble in common organic solvents and exhibits self-organizing long fiber structures with supramolecularly ordered columnar stacks that lie parallel to the substrate . This unique structure allows it to interact strongly with the electronic systems of devices, influencing their performance.
Result of Action
The result of the action of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene is the formation of unique liquid crystal structures that can influence the electronic properties of devices. These structures can enhance the performance of organic electronic devices .
Action Environment
The action of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene can be influenced by environmental factors such as temperature and solvent type. For instance, the compound is solid at 20°C . Moreover, its solubility and the formation of its unique structures can be influenced by the type of organic solvent used .
Propiedades
IUPAC Name |
2,3,6,7,10,11-hexaoctoxytriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H108O6/c1-7-13-19-25-31-37-43-67-61-49-55-56(50-62(61)68-44-38-32-26-20-14-8-2)58-52-64(70-46-40-34-28-22-16-10-4)66(72-48-42-36-30-24-18-12-6)54-60(58)59-53-65(71-47-41-35-29-23-17-11-5)63(51-57(55)59)69-45-39-33-27-21-15-9-3/h49-54H,7-48H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFDADHEWRYRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H108O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570192 | |
| Record name | 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
997.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70351-87-0 | |
| Record name | 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70351-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)

![2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate](/img/structure/B1610746.png)





![7-Chlorothieno[2,3-b]pyrazine](/img/structure/B1610758.png)